N-(3-Cyano-2-cyclopropoxyphenyl)methanesulfonamide
Description
N-(3-Cyano-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S It is characterized by the presence of a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(3-cyano-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-10-4-2-3-8(7-12)11(10)16-9-5-6-9/h2-4,9,13H,5-6H2,1H3 |
InChI Key |
PSAKHVLCLABCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1OC2CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-2-cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the Aryl Cyanide: The aryl cyanide can be prepared from activated aryl halides or triflates using transition metal catalysis with cyanation sources such as CuCN, KCN, NaCN, Zn(CN)2, or organic cyanation sources like TMSCN (trimethylsilylcyanide) and acetone cyanohydrin.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions, where a suitable cyclopropylating agent reacts with the aryl cyanide under basic conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Cyano-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Cyano-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonamide group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanophenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
N-(3-Cyano-4-methoxyphenyl)methanesulfonamide: Similar structure with a methoxy group instead of a cyclopropoxy group.
Uniqueness
N-(3-Cyano-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
